Suzuki Coupling Yields: Protected Boronic Acid vs. Dichloropyrimidines
In Pd(0)-catalyzed Suzuki-Miyaura couplings with aryl dibromides, 2,4-di-t-butoxy-5-pyrimidineboronic acid delivers 5-(bromoaryl)-2,4-di-t-butoxypyrimidines in yields of 58-89% across seven diverse aryl dibromide coupling partners under weakly alkaline conditions [1]. This contrasts with the alternative reverse-polarity approach using 2,4-dichloropyrimidines as electrophiles, which requires microwave irradiation to achieve good to excellent yields for C4-substituted products, and necessitates subsequent functionalization for C5 elaboration [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield (C5 arylation of pyrimidine core) |
|---|---|
| Target Compound Data | 58-89% yield (seven aryl dibromide partners) |
| Comparator Or Baseline | 2,4-Dichloropyrimidines as electrophiles: good to excellent yields for C4-substitution; C5 substitution not directly accessible without additional steps |
| Quantified Difference | Target compound provides direct C5 access in 58-89% isolated yields; alternative route requires multi-step sequence for equivalent C5 elaboration |
| Conditions | Pd(0) catalyst, weakly alkaline medium, aryl dibromide coupling partners |
Why This Matters
This compound enables direct, one-step C5 functionalization of the pyrimidine core with consistently high yields, avoiding the multi-step sequences required when using 2,4-dichloropyrimidine-based electrophile strategies.
- [1] Wellmar, U. et al. (1995). Syntheses of various 5‐(bromoaryl)‐substituted uracils. Journal of Heterocyclic Chemistry, 32(4), 1157-1164. View Source
- [2] Cecchetti, V. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1954. View Source
